

# A Comprehensive Technical Guide to *trans*-2-(4-Chlorophenyl)vinylboronic Acid

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## Compound of Interest

Compound Name: *trans*-2-(4-Chlorophenyl)vinylboronic acid

Cat. No.: B132458

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## Abstract

This guide provides an in-depth examination of ***trans*-2-(4-Chlorophenyl)vinylboronic acid**, a pivotal building block in modern organic synthesis. Valued for its role in constructing complex molecular architectures, this compound is particularly significant in the fields of medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail robust synthetic and purification protocols, and elucidate its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is designed to serve as a comprehensive resource, offering both theoretical insights and practical, field-proven methodologies to facilitate its effective use in research and development settings.

## Introduction: The Significance of Vinylboronic Acids

Boronic acids and their derivatives have emerged as indispensable tools in synthetic chemistry, largely due to their unique combination of stability, low toxicity, and versatile reactivity.<sup>[1][2]</sup> Among these, vinylboronic acids are particularly valuable intermediates. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the stereospecific formation of carbon-carbon bonds.<sup>[3][4][5]</sup> This capability is fundamental to the synthesis of conjugated systems, styrenes, and complex polyolefins which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.<sup>[3][4]</sup>

The subject of this guide, **trans-2-(4-Chlorophenyl)vinylboronic acid** (CAS No. 154230-29-2), incorporates a 4-chlorophenyl group.<sup>[3][6][7][8]</sup> The electron-withdrawing nature of the chlorine atom and the specific trans geometry of the vinyl group impart distinct reactivity and make it a crucial precursor for molecules with tailored electronic and steric properties.<sup>[3][4]</sup> Its application is central to the synthesis of numerous high-value compounds, driving demand in the pharmaceutical and materials science sectors.<sup>[3][4]</sup>

## Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is critical for its successful application. **trans-2-(4-Chlorophenyl)vinylboronic acid** is typically supplied as a white to off-white crystalline powder with a purity of 95% or higher.<sup>[3][7]</sup>

## Chemical Structure

The structural identity of the compound is confirmed by its IUPAC name, [(1E)-2-(4-chlorophenyl)ethenyl]boronic acid, which specifies the trans (or E) configuration of the double bond.<sup>[3][9]</sup>

Caption: Chemical structure of **trans-2-(4-Chlorophenyl)vinylboronic acid**.

## Physical and Chemical Data

The key properties are summarized in the table below. Note that boronic acids can undergo dehydration to form cyclic boroxine anhydrides, which may affect properties like melting point.<sup>[4][7]</sup>

Property	Value	Source
CAS Number	154230-29-2	[3][6][7][8]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BClO <sub>2</sub>	[6][8]
Molecular Weight	182.41 g/mol	[3][6][7]
Appearance	White to off-white crystalline powder	[3][7][8]
Melting Point	165 °C (decomposes)	[7][8][10][11]
Boiling Point	356.7 ± 44.0 °C (Predicted)	[8][10]
Density	1.277 ± 0.06 g/cm <sup>3</sup> (Predicted)	[8][10]
SMILES	<chem>OB(O)/C=C/c1ccc(Cl)cc1</chem>	[7][9]
InChI Key	HWSDRAPTZRYXHN-AATRIKPKSA-N	[3][7][9]

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

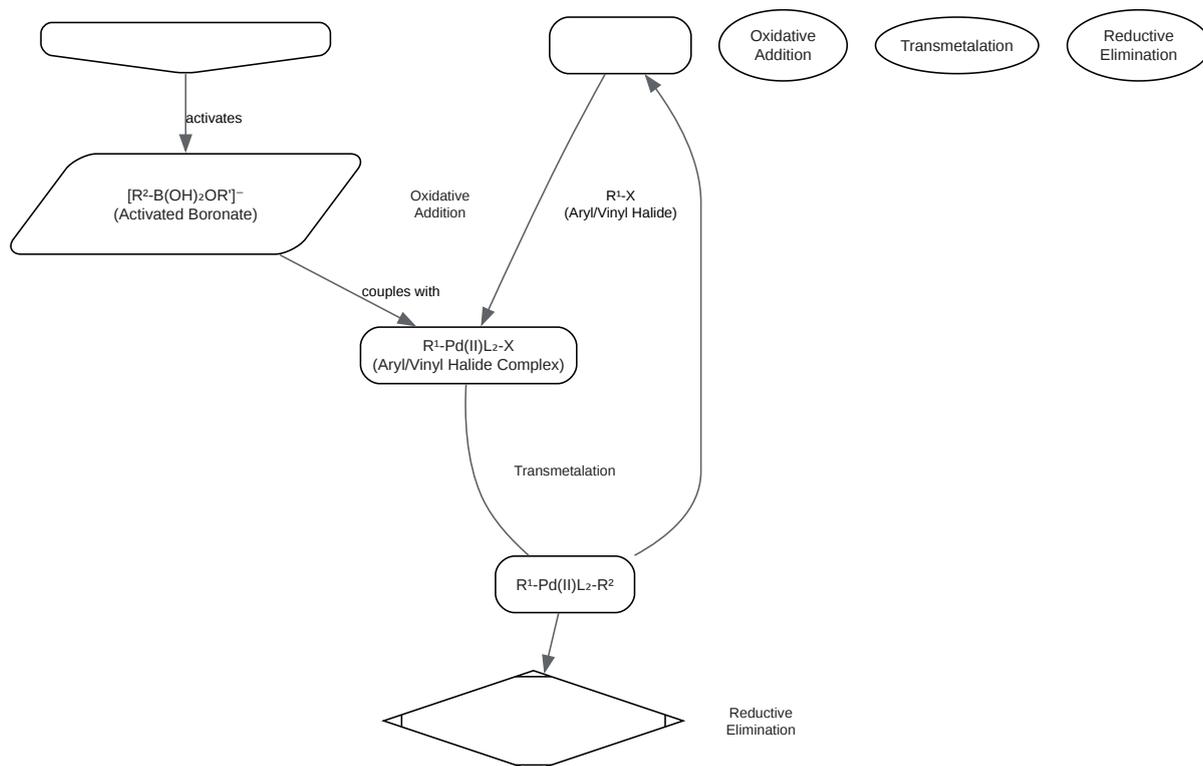
- <sup>1</sup>H NMR:** In a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>), the spectrum will show characteristic signals for the aromatic and vinylic protons. The two vinyl protons will appear as doublets in the δ 6.5–7.5 ppm range. A large coupling constant (J ≈ 15–16 Hz) between these protons is diagnostic of the trans stereochemistry.[3] The protons on the 4-chlorophenyl ring will typically appear as two distinct doublets in the aromatic region.
- <sup>13</sup>C NMR:** The spectrum will show signals for the eight distinct carbon atoms. The vinyl carbons and the aromatic carbons will resonate in the δ 110-150 ppm region.
- IR Spectroscopy:** Key vibrational bands include B-O stretching (around 1340–1310 cm<sup>-1</sup>) and C=C stretching of the vinyl group (around 1620–1600 cm<sup>-1</sup>).[3]

## Synthesis and Purification

The most common and reliable method for synthesizing trans-vinylboronic acids is the regio- and stereoselective hydroboration of a terminal alkyne.[3] This process involves the syn-addition of a boron-hydride bond across the triple bond.[3]

## Synthetic Route: Hydroboration of 4-Chlorophenylacetylene

The synthesis of **trans-2-(4-Chlorophenyl)vinylboronic acid** is efficiently achieved via the hydroboration of 4-chlorophenylacetylene. The choice of hydroborating agent is crucial to favor the desired terminal ( $\beta$ ) borylation, leading to the trans product.[3] Reagents like catecholborane or pinacolborane are often used.



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